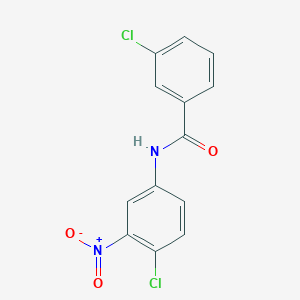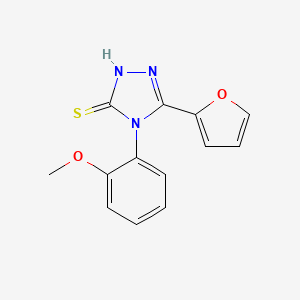
3-chloro-N-(4-chloro-3-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(4-chloro-3-nitrophenyl)benzamide is a chemical compound that belongs to the class of organic compounds known as chlorobenzenes. It is commonly used in scientific research for its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide involves the inhibition of protein tyrosine phosphatases. These enzymes are responsible for dephosphorylating various proteins in the cell, including receptor tyrosine kinases, which play a critical role in cell signaling. By inhibiting the activity of protein tyrosine phosphatases, 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide can lead to the activation of downstream signaling pathways and ultimately impact various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide can impact various biochemical and physiological processes in cells. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to impact the differentiation of stem cells, as well as the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide in lab experiments is its ability to selectively inhibit the activity of protein tyrosine phosphatases. This can allow researchers to study the specific role of these enzymes in various cellular processes. However, one limitation is that the compound can be toxic at high concentrations, which can impact the viability of cells and potentially lead to false results.
Zukünftige Richtungen
There are several potential future directions for the use of 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide in scientific research. One direction is the development of more potent and selective inhibitors of protein tyrosine phosphatases, which can be used to study their specific roles in various cellular processes. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer and autoimmune disorders. Additionally, further research can be conducted to explore the compound's impact on other cellular processes and signaling pathways.
Synthesemethoden
The synthesis of 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide involves the reaction of 4-chloro-3-nitroaniline with thionyl chloride, followed by the reaction with 3-chlorobenzoyl chloride. The resulting compound is then purified through recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been widely used in scientific research as a tool to study the molecular mechanisms of various biological processes. It has been shown to inhibit the activity of certain enzymes, including protein tyrosine phosphatases, which play a critical role in regulating cell signaling pathways. This inhibition can lead to the activation of downstream signaling pathways and ultimately impact various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
3-chloro-N-(4-chloro-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-3-1-2-8(6-9)13(18)16-10-4-5-11(15)12(7-10)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCSANLRKXGLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-chloro-3-nitrophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride](/img/structure/B5724421.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
![2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)




![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)



![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)
![1,3-dimethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5724503.png)